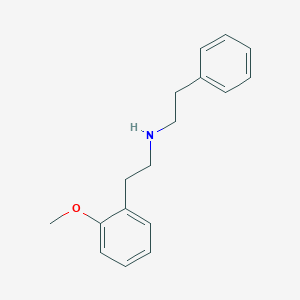
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide, also known as OPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide is not fully understood, but research suggests that it works by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer cell growth and inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibiting cancer cell growth, reducing inflammation, and inhibiting microbial growth. Additionally, this compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This makes it safer to handle and study in vitro and in vivo. However, the compound is relatively unstable and can degrade over time, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide. One area of interest is understanding its mechanism of action more fully, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, there is potential for this compound to be used in combination with other anti-cancer or anti-inflammatory compounds to enhance its therapeutic effects.
Synthesemethoden
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide can be synthesized through a multi-step process, starting with the reaction of imidazole-2-thiol with ethyl acetoacetate. This is followed by the addition of propargyl bromide, and the resulting product is then treated with ammonium acetate to yield this compound. The synthesis method has been optimized to increase the yield and purity of this compound, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that this compound has anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. The compound has also been studied for its antimicrobial properties, with promising results.
Eigenschaften
Molekularformel |
C8H11N3O2S |
|---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2S/c1-2-3-11-7(13)5(4-6(9)12)10-8(11)14/h2,5H,1,3-4H2,(H2,9,12)(H,10,14) |
InChI-Schlüssel |
HKDDXEJYNMYALW-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C(NC1=S)CC(=O)N |
Kanonische SMILES |
C=CCN1C(=O)C(NC1=S)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)






![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)


